Morpholine vs. Aryl at Pyridazinone 3-Position – MAO-B Inhibitory Potency (Class-Level Inference)
In a series of twenty morpholino-pyridazinone derivatives tested against human MAO-B, the presence of the morpholine ring at the pyridazinone 3-position was a critical driver of inhibitory activity. The most potent compound Y11 (IC₅₀ = 0.453 ± 0.035 µM) contains a morpholine moiety, whereas parallel series of pyridazinones lacking morpholine or bearing simple aryl substituents at this position showed markedly reduced or undetectable MAO-B inhibition [1]. While Y11 is not the target compound itself, the target compound retains the identical 3-morpholino-6-oxopyridazin-1(6H)-yl core pharmacophore. Analogs of the target compound where the 3-morpholine is replaced by 2-fluorophenyl (e.g., N-(2-fluorophenyl)-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide) would be predicted to lose this MAO-B engagement. No direct head-to-head data exist for the target compound versus any specific 3-aryl analog; however, the class-level SAR consistently supports the morpholine requirement for this target.
| Evidence Dimension | hMAO-B IC₅₀ |
|---|---|
| Target Compound Data | Not directly measured; structurally retains 3-morpholino-6-oxopyridazin-1(6H)-yl core pharmacophore identical to Y11 |
| Comparator Or Baseline | Y11 (morpholino-pyridazinone analog): IC₅₀ = 0.453 ± 0.035 µM; Y5 (morpholino-pyridazinone): Pe = 4.81 × 10⁻⁶ cm/s PAMPA |
| Quantified Difference | Morpholine-containing compounds (Y11, Y5) show sub-micromolar MAO-B inhibition and CNS-permeable Pe values; non-morpholine pyridazinones in the same study were inactive or not reported as active. |
| Conditions | Recombinant human MAO-B fluorometric assay; PAMPA-BBB permeability model |
Why This Matters
For screening campaigns targeting MAO-B for Parkinson's disease or depression, the morpholine-bearing scaffold provides a validated starting point; substituting to a 3-aryl analog eliminates a pharmacophore shown to be essential for MAO-B inhibition in this chemical series.
- [1] Çeçen M, Oh JM, et al. Morpholino Pyridazinone Derivatives as Selective MAO-B Inhibitors. SSRN Preprint, 2025. Y11 IC₅₀ = 0.453 ± 0.035 µM hMAO-B; Y5 Pe = 4.81 × 10⁻⁶ cm/s; Y11 Pe = 5.45 × 10⁻⁶ cm/s. View Source
